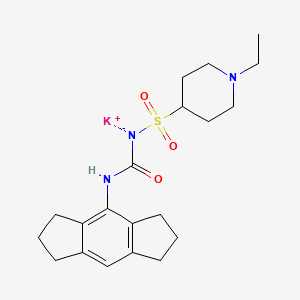

Selnoflast potassium

Description

Properties

CAS No. |

2260969-37-5 |

|---|---|

Molecular Formula |

C20H28KN3O3S |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

potassium (1-ethylpiperidin-4-yl)sulfonyl-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl)azanide |

InChI |

InChI=1S/C20H29N3O3S.K/c1-2-23-11-9-16(10-12-23)27(25,26)22-20(24)21-19-17-7-3-5-14(17)13-15-6-4-8-18(15)19;/h13,16H,2-12H2,1H3,(H2,21,22,24);/q;+1/p-1 |

InChI Key |

MKLRQXHTYFRPSC-UHFFFAOYSA-M |

Canonical SMILES |

CCN1CCC(CC1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Selnoflast potassium mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action: Selnoflast Potassium

Introduction

This compound (formerly RO7486967) is an orally active, potent, selective, and reversible small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide array of pathogenic and endogenous danger signals.[2][3] Its aberrant activation is implicated in a broad spectrum of inflammatory disorders.[2] Selnoflast is designed to directly block the activity of the NLRP3 protein, thereby preventing the downstream inflammatory cascade.[4] This document provides a detailed overview of the mechanism of action of selnoflast, summarizing key signaling pathways, quantitative pharmacological data, and relevant experimental protocols.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a multi-step process that serves to amplify the innate immune response.[3] It integrates various stress and danger signals, culminating in the release of potent pro-inflammatory cytokines.[3]

Activation Stimuli: The NLRP3 protein remains in an inactive state within the cell's cytoplasm until it encounters an activation signal.[3] It can be activated by a diverse range of agents, including:

-

Pathogen-Associated Molecular Patterns (PAMPs): Components from viruses and bacteria.[3]

-

Danger-Associated Molecular Patterns (DAMPs): Endogenous signals of cellular stress, such as crystallized molecules (e.g., cholesterol, urate crystals) and inorganic particles.[2][3]

-

Ionic Flux: A common trigger for many stimuli is the efflux of intracellular potassium (K+), leading to low intracellular potassium concentrations.[3][5]

Assembly and Activation Cascade: Upon sensing one of these triggers, the following cascade is initiated:

-

Oligomerization: Activated NLRP3 proteins bind to each other, forming a multi-protein oligomer.[3]

-

ASC Recruitment: This NLRP3 oligomer recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[3]

-

Pro-Caspase-1 Recruitment: The growing complex then attracts pro-caspase-1, an inactive precursor enzyme (zymogen).[3]

-

Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation into the active enzyme, caspase-1.[3]

-

Cytokine Processing and Release: Active caspase-1 is responsible for cleaving the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms. These mature cytokines are then released from the cell to propagate the inflammatory signal.[3]

-

Pyroptosis: Active caspase-1 also cleaves Gasdermin D, a protein that forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5]

Mechanism of Action of Selnoflast

Selnoflast functions as a direct inhibitor of the NLRP3 protein. By binding to NLRP3, it prevents the initial activation and subsequent oligomerization step, which is essential for the recruitment of the ASC adaptor protein and the formation of a functional inflammasome complex. This targeted inhibition effectively halts the entire downstream signaling cascade, preventing the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[4] In vitro studies have confirmed that selnoflast is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRC4 or AIM2.[2]

Pharmacological Data

Data from a Phase 1b, randomized, double-blind, placebo-controlled study in patients with moderate to severe active ulcerative colitis provide key insights into the pharmacokinetics (PK) and pharmacodynamics (PD) of selnoflast.[1][2]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Selnoflast (450 mg QD)

| Parameter | Value | Source |

|---|---|---|

| Time to Max Concentration (Tmax) | 1 hour post-dose | [1][2] |

| Mean Trough Concentration (Ctrough) - Day 1 | 2.55 µg/mL | [1][2] |

| Mean Trough Concentration (Ctrough) - Day 5 | 2.66 µg/mL | [1][2] |

| Steady-State Colon Tissue Concentration | 5-20 µg/g | [1][2] |

The 450 mg once-daily (QD) dose was selected to achieve and maintain concentrations above the 90% inhibitory concentration (IC90) for IL-1β release in both plasma and colon tissue over the entire dosing interval.[1][2]

Table 2: Pharmacodynamic Effects of Selnoflast (450 mg QD) in an Ex Vivo Assay

| Time Point | Mean Inhibition of LPS-stimulated IL-1β Release | Source |

|---|---|---|

| 30 mins to 10 hours post-dose | >95% | [2] |

| Trough (pre-dose on Day 2) | ~91.2% | [2] |

Despite potent inhibition in the ex vivo assay, the study did not find meaningful differences in plasma IL-18 levels or in an IL-1-related gene signature in sigmoid colon tissue in the ulcerative colitis patient population.[1]

Experimental Protocols

Key Experiment: Ex Vivo Whole Blood Stimulation Assay

This assay was a critical component of the Phase 1b clinical trial (NCT04086602) to measure the pharmacodynamic effect of selnoflast directly in patient samples.[2]

Objective: To quantify the inhibitory effect of selnoflast on NLRP3 inflammasome activity by measuring lipopolysaccharide (LPS)-induced IL-1β release from whole blood.

Methodology:

-

Study Design: A randomized, placebo-controlled, investigator- and patient-blinded study was conducted.[2] Nineteen adults with moderate to severe active ulcerative colitis were randomized 2:1 to receive either 450 mg of selnoflast or a placebo orally, once daily, for 7 days.[1][2]

-

Sample Collection: Whole blood samples were collected from patients at pre-specified time points, including pre-dose and multiple points post-administration, to assess the level of inhibition over the dosing interval.

-

Ex Vivo Stimulation: The collected whole blood samples were stimulated with lipopolysaccharide (LPS). LPS acts as a priming signal (Signal 1), upregulating the expression of NLRP3 and pro-IL-1β. The subsequent steps leading to IL-1β release are dependent on NLRP3 activation, which selnoflast is designed to block.

-

Quantification: Following stimulation, the concentration of mature IL-1β released into the plasma was quantified using a validated immunoassay.

-

Analysis: The amount of IL-1β produced in samples from selnoflast-treated patients was compared to that from placebo-treated patients (or baseline levels) to calculate the percentage of inhibition of NLRP3 inflammasome activity.[2]

References

- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceofparkinsons.com [scienceofparkinsons.com]

- 4. forpatients.roche.com [forpatients.roche.com]

- 5. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Selnoflast Potassium: A Technical Guide to NLRP3 Inflammasome Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction to Selnoflast Potassium

This compound, also known as RO7486967, is an orally active, potent, selective, and reversible small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] Developed to target the underlying inflammatory processes in a variety of diseases, selnoflast has been investigated in clinical trials for conditions such as ulcerative colitis, Parkinson's disease, and moderate to severe asthma.[3][4][5][6] The inhibition of the NLRP3 inflammasome by selnoflast modulates the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), offering a targeted therapeutic approach to a range of inflammatory disorders.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, upon activation by a wide array of stimuli, orchestrates a pro-inflammatory response. Selnoflast is structurally related to MCC950, a well-characterized NLRP3 inhibitor, suggesting a similar mode of action.[7] While the precise binding site of selnoflast on the NLRP3 protein has not been definitively published, it is understood to prevent the assembly and activation of the inflammasome complex. This, in turn, blocks the downstream activation of caspase-1 and the subsequent cleavage and release of mature IL-1β and IL-18. Preclinical data, cited as unpublished results in a clinical trial publication, indicate that selnoflast is selective for the NLRP3 inflammasome, with no inhibitory activity on the AIM2 (Absent in Melanoma 2) and NLRC4 (NLR Family CARD Domain Containing 4) inflammasomes.[8]

Preclinical Data Summary

Preclinical studies have demonstrated the in vitro and in vivo activity of this compound. The available quantitative data from these studies are summarized in the table below.

| Assay/Model | Cell Type/Organism | Parameter | Value | Reference |

| LPS-induced IL-1β Release | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 0.35 µM | [2] |

| Cholesterol Crystal-Induced NLRP3 Inflammasome Activation | In vitro | Potency Comparison | Less potent than MRT-8102 | [4][9][10] |

Clinical Data Summary

A Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis has provided key insights into the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetics

Following oral administration of a 450 mg once-daily dose, selnoflast was rapidly absorbed, reaching maximum plasma concentration (Tmax) at 1 hour post-dose.[1][2] The mean trough plasma concentrations (C_trough) were maintained above the IL-1β IC90 level throughout the dosing interval.[1][2]

| Parameter | Day 1 | Day 5 | Reference |

| Tmax | 1 hour | Not Reported | [1][2] |

| Mean C_trough | 2.55 µg/mL | 2.66 µg/mL | [1][2] |

| Sigmoid Colon Concentration (steady state) | Not Applicable | 5-20 µg/g | [1][2] |

Pharmacodynamics

The primary pharmacodynamic effect of selnoflast is the inhibition of IL-1β release. In the Phase 1b ulcerative colitis trial, ex vivo stimulation of whole blood samples from patients treated with selnoflast showed a significant and sustained reduction in IL-1β production.[1][2]

| Parameter | Timepoint | Inhibition of IL-1β Release | Reference |

| Ex vivo stimulated whole blood | Up to 10 hours post-dose | >95% | [2] |

| Ex vivo stimulated whole blood | Over the dosing interval | >90% | [2] |

Despite the robust target engagement demonstrated by the ex vivo data, the clinical trial in ulcerative colitis did not show meaningful changes in sigmoid colon histology or markers of inflammation.[2]

Experimental Protocols

Ex Vivo Whole Blood Stimulation for IL-1β Release

This assay is a key method for assessing the pharmacodynamic activity of selnoflast. While the specific details from the selnoflast clinical trials are not fully published, a general protocol based on available literature is provided below.

Objective: To measure the inhibitory effect of selnoflast on lipopolysaccharide (LPS)-induced IL-1β release in whole blood.

Materials:

-

Freshly drawn whole blood from subjects, collected in sodium heparin tubes.

-

Lipopolysaccharide (LPS) from E. coli.

-

RPMI 1640 medium.

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO2).

-

Centrifuge.

-

ELISA kit for human IL-1β.

Methodology:

-

Blood Collection: Collect whole blood from subjects at specified time points (e.g., pre-dose and various times post-dose).

-

Plating: Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium and dispense into 96-well plates.

-

Priming (Signal 1): Add LPS to the wells to a final concentration typically ranging from 10 ng/mL to 1 µg/mL. This step primes the NLRP3 inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.

-

Incubation: Incubate the plates for a period of 4 to 24 hours at 37°C in a 5% CO2 incubator. The ulcerative colitis trial publication mentions a 24-hour incubation with LPS.

-

Sample Collection: After incubation, centrifuge the plates to pellet the blood cells.

-

Cytokine Measurement: Carefully collect the supernatant and measure the concentration of IL-1β using a validated ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of IL-1β release is calculated by comparing the IL-1β levels in post-dose samples to the pre-dose (baseline) samples.

Signaling Pathway and Workflow Diagrams

NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Ex Vivo Whole Blood Stimulation Assay

Caption: Workflow for the ex vivo whole blood stimulation assay to measure IL-1β release.

References

- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceofparkinsons.com [scienceofparkinsons.com]

- 4. Monte Rosa Therapeutics Presents Preclinical Data at AHA Scientific Sessions 2025 on the Potential of MRT-8102, a NEK7-directed Molecular Glue Degrader, to Treat Cardiovascular and Cardiometabolic Diseases | INN [investingnews.com]

- 5. isrctn.com [isrctn.com]

- 6. forpatients.roche.com [forpatients.roche.com]

- 7. selnoflast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. manilatimes.net [manilatimes.net]

The Molecular Target of Selnoflast Potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selnoflast potassium (also known as RO7486967) is an orally active, selective, and reversible small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, drives the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] By directly targeting and inhibiting the NLRP3 inflammasome, this compound effectively blocks this inflammatory cascade, positioning it as a promising therapeutic agent for a range of NLRP3-mediated inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its characterization.

Molecular Target: The NLRP3 Inflammasome

The primary molecular target of this compound is the NLRP3 inflammasome, a multi-protein complex within the cytoplasm of immune cells, such as macrophages and monocytes.[3][4] The NLRP3 protein acts as a sensor for a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5][6]

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or toxins, leads to the assembly of the active inflammasome complex.[4][5] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.[3][4]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the activation of the NLRP3 inflammasome.[1][3] This inhibition prevents the downstream cascade of events, including caspase-1 activation and the subsequent release of mature IL-1β and IL-18.[3] Preclinical studies have demonstrated that Selnoflast is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRC4 or AIM2.[7]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Selnoflast

Caption: Signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of Selnoflast

| Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 | Citation |

| IL-1β Release Assay | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β release | 0.35 µM | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Clinical Pharmacokinetics and Pharmacodynamics of Selnoflast (Phase 1b in Ulcerative Colitis)

| Parameter | Value | Dosing Regimen | Population | Citation |

| Dose | 450 mg | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |

| Tmax (Median) | 1 hour post-dose | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |

| Mean Trough Plasma Concentration (Day 1) | 2.55 µg/mL | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |

| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |

| Sigmoid Colon Tissue Concentration (Day 7) | 5-20 µg/g | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |

| Inhibition of IL-1β Release (ex vivo) | >90% | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |

Note: Tmax is the time to reach maximum plasma concentration. Trough concentration is the lowest concentration reached by a drug before the next dose is administered.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize NLRP3 inflammasome inhibitors like this compound.

In Vitro NLRP3 Inflammasome Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting NLRP3 inflammasome activation in a cellular context.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on NLRP3-mediated IL-1β release.

Cell Lines:

-

Human peripheral blood mononuclear cells (PBMCs)

-

THP-1 human monocytic cell line (differentiated into macrophage-like cells with PMA)

Materials:

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Test compound (this compound)

-

ELISA kit for human or mouse IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[9][11]

-

Compound Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 1 hour).

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells and incubate for 1-2 hours.[9][11]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound on the NLRP3 inflammasome.

Ex Vivo Whole Blood Stimulation Assay

This assay is used to assess the target engagement of an NLRP3 inhibitor in a more physiologically relevant matrix after administration to subjects.

Objective: To measure the inhibition of NLRP3-mediated IL-1β release in whole blood samples taken from subjects treated with an NLRP3 inhibitor.

Materials:

-

Whole blood collected in sodium heparin tubes

-

LPS

-

RPMI 1640 medium

-

ELISA kit for human IL-1β

Procedure:

-

Blood Collection: Collect whole blood samples from subjects at various time points before and after drug administration.

-

Dilution and Plating: Dilute the whole blood with RPMI 1640 medium and plate in a 96-well plate.

-

Stimulation: Add LPS to the wells to stimulate IL-1β production and incubate for 24 hours at 37°C.

-

Plasma Separation: Centrifuge the plate and collect the plasma supernatant.

-

IL-1β Quantification: Measure the concentration of IL-1β in the plasma using an ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release at each post-dose time point relative to the pre-dose baseline.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases. Its mechanism of action involves the direct blockade of NLRP3 inflammasome assembly and activation, thereby preventing the release of the pro-inflammatory cytokines IL-1β and IL-18. The available quantitative data from both preclinical and clinical studies support its potent inhibitory activity. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of NLRP3 inflammasome inhibitors like this compound. As research in this field continues, this compound holds significant promise as a targeted therapy for a wide range of inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selnoflast (RO7486967, RG-6418, IZD334) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Selnoflast Potassium: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action as a Potent NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selnoflast potassium (formerly RO7486967, IZD334) is an orally active, potent, and selective small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Developed by Roche, it is currently under investigation for a range of inflammatory and neurodegenerative diseases, including ulcerative colitis, Parkinson's disease, coronary artery disease, and asthma.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing on data from its close analog MCC950, and details its mechanism of action. This document also outlines key experimental protocols for assessing NLRP3 inflammasome inhibition and visualizes critical pathways and workflows to support further research and development in this therapeutic area.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[4] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18.[4] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases.

This compound has emerged as a promising therapeutic agent due to its targeted inhibition of this pathway. It belongs to the sulfonylurea class of compounds, sharing a structural scaffold with the well-characterized NLRP3 inhibitor, MCC950.[5]

Structure-Activity Relationship (SAR) of Sulfonylurea-Based NLRP3 Inhibitors

Detailed SAR studies on this compound's direct analogs are not extensively available in the public domain. However, significant insights can be gleaned from the extensive research on its structural analog, MCC950, and other sulfonylurea derivatives.

The core pharmacophore for this class of NLRP3 inhibitors consists of a central sulfonylurea moiety flanked by two aryl or heterocyclic ring systems. For MCC950, these are a furan and a 1,2,3,5,6,7-hexahydro-s-indacene group. This compound possesses a similar tricyclic hydrophobic moiety.

Key SAR findings for the sulfonylurea class of NLRP3 inhibitors include:

-

The Sulfonylurea Moiety: This group is critical for activity, likely involved in key hydrogen bonding interactions within the NLRP3 protein.

-

The Hydrophobic Tricyclic System: The 1,2,3,5,6,7-hexahydro-s-indacene ring system in MCC950 is essential for potent NLRP3 inhibition.[3] This bulky, hydrophobic group is believed to occupy a specific pocket in the NLRP3 protein.

-

The Second Ring System: In MCC950, the isopropyl furan can be substituted with various other groups with only a moderate impact on activity, suggesting this part of the molecule can be modified to fine-tune pharmacokinetic properties without significantly compromising potency.[3]

Quantitative Data on NLRP3 Inhibitors

The following table summarizes key quantitative data for this compound and related NLRP3 inhibitors.

| Compound | Target | Assay System | IC50 | Binding Affinity (KD) | Reference |

| This compound | NLRP3 | Porcine PBMCs (LPS-induced IL-1β release) | 0.35 µM | Not Reported | [1] |

| MCC950 | NLRP3 | Human Monocytes (LPS-induced IL-1β release) | 7.5 nM | 224 nM (recombinant NLRP3ΔLRR) | [6][7] |

| Glibenclamide | NLRP3 | Murine BMDMs (LPS+ATP induced IL-1β release) | Micromolar range | Not Reported | [6] |

| Compound 19 (YQ128 analog) | NLRP3 | Not Specified | 0.12 µM | 84 nM | [2] |

| ZYIL1 (Usnoflast) | NLRP3 | Human THP-1 cells (LPS-induced IL-1β release) | 11 nM | Not Reported | [8] |

| NT-0796 | NLRP3 | Human Whole Blood (LPS-induced IL-1β release) | 6.8 nM | Not Reported | [8] |

Mechanism of Action

This compound and its analogs, like MCC950, are direct inhibitors of the NLRP3 protein. The proposed mechanism of action involves the following steps:

-

Binding to the NACHT domain: MCC950 has been shown to directly bind to the Walker B motif within the NACHT domain of the NLRP3 protein.[9] This domain possesses ATPase activity, which is crucial for inflammasome activation.

-

Inhibition of ATP Hydrolysis: By binding to the Walker B motif, the inhibitor locks the NLRP3 protein in an inactive conformation, preventing the hydrolysis of ATP to ADP.[3]

-

Prevention of Inflammasome Assembly: The inhibition of ATP hydrolysis blocks the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC and pro-caspase-1.

-

Suppression of Cytokine Release: As a result, the activation of caspase-1 and the processing and release of mature IL-1β and IL-18 are inhibited.

Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize NLRP3 inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the release of IL-1β from macrophages following NLRP3 activation.

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.

-

Lipopolysaccharide (LPS).

-

ATP or Nigericin.

-

Test compound (e.g., this compound).

-

Cell culture medium and supplements.

-

ELISA kit for IL-1β.

Protocol:

-

Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes.

-

NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of IL-1β inhibition against the compound concentration.

Caption: Workflow for an in vitro NLRP3 inflammasome inhibition assay.

Caspase-1 Activity Assay

This assay directly measures the activity of caspase-1, the effector enzyme of the inflammasome.

Materials:

-

Cell lysates from the in vitro inhibition assay.

-

Caspase-1 fluorometric or colorimetric assay kit.

Protocol:

-

Cell Lysis: After the activation step in the in vitro assay, lyse the cells to release intracellular components.

-

Assay Reaction: Add the cell lysate to a microplate well containing the caspase-1 substrate provided in the assay kit.

-

Incubation: Incubate the plate according to the kit's instructions to allow for substrate cleavage by active caspase-1.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Determine the effect of the test compound on caspase-1 activity.

Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed inhibition is due to a specific effect on the NLRP3 inflammasome or general cytotoxicity.

Materials:

-

Cells treated as in the in vitro inhibition assay.

-

MTT, MTS, or LDH release assay kit.

Protocol:

-

Assay Procedure: Perform the chosen viability/cytotoxicity assay on the cells according to the manufacturer's protocol.

-

Data Analysis: Compare the viability of compound-treated cells with control cells to rule out cytotoxic effects.

Conclusion

This compound is a promising NLRP3 inflammasome inhibitor with a mechanism of action rooted in the well-established pharmacology of the sulfonylurea class of compounds. While detailed SAR data for selnoflast's direct analogs remain proprietary, the extensive research on MCC950 provides a strong framework for understanding its key structural requirements for potent and selective NLRP3 inhibition. The experimental protocols outlined in this guide offer a robust starting point for researchers aiming to further investigate this compound or discover novel NLRP3 inhibitors. As clinical trials for this compound progress, a deeper understanding of its therapeutic potential across a range of inflammatory diseases is anticipated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceofparkinsons.com [scienceofparkinsons.com]

- 5. selnoflast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. inflammasomelab.com [inflammasomelab.com]

The Genesis of Selnoflast Potassium: A Technical Deep Dive into its Discovery and Synthesis

For Immediate Release

Basel, Switzerland – November 11, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of Selnoflast potassium (IZD334), a potent and selective inhibitor of the NLRP3 inflammasome. Developed to address a range of inflammatory diseases, this compound's journey from a promising chemical scaffold to a clinical-stage compound is a testament to modern medicinal chemistry and targeted drug design.

This compound, with the chemical formula C20H28KN3O3S and a molecular weight of 429.62 g/mol , was originally developed by Inflazome, a company later acquired by Roche. It is also known by the internal codes IZD334 and RO7486967. This document details the scientific endeavors that led to its creation, including the synthetic chemistry, mechanism of action, and key experimental data.

Discovery: A Targeted Approach to NLRP3 Inhibition

The discovery of this compound stemmed from the need for potent and selective inhibitors of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory disorders.

The development of this compound was built upon the foundation of earlier NLRP3 inhibitors, most notably MCC950. While a potent inhibitor, MCC950 presented opportunities for improvement in terms of pharmacokinetic properties and potential off-target effects. The research team at Inflazome embarked on a medicinal chemistry campaign to develop novel analogs with an improved profile. This effort led to the identification of this compound, a compound that retains the core sulfonylurea pharmacophore responsible for NLRP3 inhibition while incorporating a distinct piperidine moiety.

A key publication, "NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction," confirms that the efficacy of IZD334 was evaluated in direct comparison to MCC950. The patent for this compound, detailed in international patent application WO2018116132A1, provides comprehensive information on its structure and synthesis.

Mechanism of Action: Quenching the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by directly and reversibly inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a multi-step process that ultimately leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound intervenes in this pathway, preventing the downstream inflammatory cascade.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Mechanism of Action of Selnoflast Potassium

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound, a selective and reversible small molecule inhibitor of the NLRP3 inflammasome.

Chemical Properties and IUPAC Name

This compound (also known as IZD334 and RO7486967) is the potassium salt of the active moiety Selnoflast.[1]

IUPAC Name: potassium ((1-ethylpiperidin-4-yl)sulfonyl)((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)amide[2]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of Selnoflast and its potassium salt.

| Property | Value | Source(s) |

| This compound | ||

| Molecular Formula | C₂₀H₂₈KN₃O₃S | [1][2][3] |

| Molecular Weight | 429.62 g/mol | [2][3] |

| CAS Number | 2260969-37-5 | [1][2] |

| Selnoflast (Free Base) | ||

| Molecular Formula | C₂₀H₂₉N₃O₃S | [4] |

| Molecular Weight | 391.53 g/mol | [4][5] |

| CAS Number | 2260969-36-4 | [2][5] |

| Solubility (in vitro) | DMSO: 78 mg/mL (199.21 mM)Water: 13 mg/mLEthanol: 11 mg/mL | [5] |

Mechanism of Action: NLRP3 Inflammasome Inhibition

Selnoflast is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, upon activation by a wide range of stimuli, orchestrates the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][6]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components (PAMPs) or endogenous danger signals (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased synthesis of inactive NLRP3 and pro-IL-1β/pro-IL-18.

-

Activation (Signal 2): A second, diverse stimulus, such as ATP efflux, lysosomal damage, or ionic flux (e.g., low intracellular potassium), triggers the assembly of the inflammasome complex.[3] The NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 then cleaves the inactive pro-inflammatory cytokines (pro-IL-1β and pro-IL-18) into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[3]

Selnoflast exerts its therapeutic effect by directly inhibiting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex and blocking the entire downstream signaling cascade.[5][6] This leads to a potent reduction in the release of IL-1β and IL-18.

Mandatory Visualization: Signaling Pathway

Caption: NLRP3 Inflammasome pathway and inhibition by Selnoflast.

Experimental Protocols

Ex Vivo Whole Blood Stimulation Assay (Phase 1b Study)

This assay was utilized to assess the pharmacodynamic (PD) target engagement of Selnoflast in a clinical setting.[4]

Objective: To quantify the inhibition of NLRP3-mediated IL-1β release in whole blood from patients treated with Selnoflast.

Methodology:

-

Sample Collection: Whole blood samples were drawn from patients with moderate to severe active ulcerative colitis at various timepoints, both pre-dose (baseline) and post-dose, following oral administration of 450 mg Selnoflast or placebo.[4][5]

-

Stimulation: Immediately after collection, 1 mL of whole blood was added to TruCulture® whole blood collection and culture tubes. These tubes were pre-filled with lipopolysaccharide (LPS) to achieve a final working concentration of 100 ng/mL, which serves as the priming signal (Signal 1) for the NLRP3 inflammasome.[4]

-

Incubation: The tubes were incubated for 24 hours to allow for the synthesis of pro-IL-1β and subsequent activation of the NLRP3 inflammasome and release of mature IL-1β.[4]

-

Supernatant Collection: Following incubation, the tubes were processed to collect the culture supernatant.

-

Quantification: The concentration of secreted IL-1β in the supernatant was measured using a high-sensitivity Single Molecule Array (Simoa®) IL-1β Assay Kit (Quanterix).[4]

-

Data Analysis: The results were expressed as the percentage of inhibition of IL-1β release at each post-dose timepoint compared to the baseline (pre-dose) measurement for each patient.[4]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the ex vivo whole blood stimulation assay.

In Vitro IL-1β Release Inhibition Assay

In vitro studies were conducted to determine the potency of Selnoflast in inhibiting NLRP3 activation in isolated immune cells.

Objective: To determine the concentration-dependent inhibition of IL-1β release by Selnoflast in stimulated immune cells.

Methodology (General Description):

-

Cell Types: Experiments have been performed using human monocyte-derived macrophages (hMDMs) and porcine peripheral blood mononuclear cells (PBMCs).[4][7]

-

Priming: Cells are typically primed with LPS (Signal 1) to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: Cells are pre-incubated with varying concentrations of Selnoflast or a vehicle control.

-

Activation: An NLRP3 activator, such as nigericin or ATP (Signal 2), is added to the culture to trigger inflammasome assembly and IL-1β release.

-

Quantification: The concentration of IL-1β in the cell culture supernatant is measured, commonly by ELISA or a similar immunoassay.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit 50% of the IL-1β release.

Pharmacological and Pharmacokinetic Data

Data Presentation: In Vitro and Clinical Parameters

The following tables summarize key quantitative data from in vitro and clinical studies.

Table 2: In Vitro Pharmacological Activity

| Parameter | Cell Type | Stimulus | Value | Source |

| IC₅₀ (IL-1β Release) | Porcine PBMCs | LPS | 0.35 µM | [7] |

Table 3: Clinical Pharmacokinetic and Pharmacodynamic Parameters (Phase 1b, 450 mg Once Daily)

| Parameter | Description | Value | Source(s) |

| Pharmacokinetics | |||

| Tₘₐₓ | Time to reach maximum plasma concentration | 1 hour post-dose | [4][5] |

| Cₜᵣₒᵤgₕ (Day 1) | Mean trough plasma concentration on Day 1 | 2.55 µg/mL | [4][5] |

| Cₜᵣₒᵤgₕ (Day 5) | Mean trough plasma concentration on Day 5 | 2.66 µg/mL | [4][5] |

| Pharmacodynamics | |||

| IL-1β Inhibition | Inhibition of LPS-stimulated release in whole blood | > 95% (up to 10h post-dose)~90% (at trough) | [4] |

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]

- 3. scienceofparkinsons.com [scienceofparkinsons.com]

- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simoa Assay Kits | Quanterix [quanterix.com]

- 7. Monte Rosa Therapeutics Presents Preclinical Data at AHA Scientific Sessions 2025 on the Potential of MRT-8102, a NEK7-directed Molecular Glue Degrader, to Treat Cardiovascular and Cardiometabolic Diseases | INN [investingnews.com]

Selnoflast Potassium: A Deep Dive into Selective NLRP3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selnoflast potassium (formerly known as RO7486967, RG-6418, and IZD334) is an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome.[1] Developed by Hoffmann-La Roche, this investigational drug is currently undergoing clinical evaluation for its therapeutic potential in treating a range of inflammatory and neuroinflammatory conditions, including Parkinson's disease, asthma, and previously, ulcerative colitis.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its characterization.

Mechanism of Action: Targeting the Core of Inflammation

This compound exerts its anti-inflammatory effects by directly targeting the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Selnoflast has been shown to bind directly to the NACHT domain of the NLRP3 protein.[4] This interaction is believed to stabilize the inactive conformation of NLRP3, thereby preventing its self-association and the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain). By inhibiting the assembly of the inflammasome complex, selnoflast effectively blocks the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active, secreted forms.[3]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Selnoflast

Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of selnoflast.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of Selnoflast

| Assay System | Cell Type | Stimulus | Readout | IC50 | Reference |

| IL-1β Release Inhibition | Porcine PBMCs | LPS | IL-1β | 0.35 µM | [5] |

| NLRP3 Inflammasome Inhibition | Human Monocyte-Derived Macrophages | Various | IL-1β | Potent Inhibitor | [1] |

Note: Specific IC50 values in human cells are not publicly available but the compound is described as a potent inhibitor.

Table 2: Clinical Pharmacokinetics and Pharmacodynamics of Selnoflast (Phase 1b, Ulcerative Colitis)

| Parameter | Value | Dosing Regimen | Study Population | Reference |

| Pharmacokinetics | ||||

| Tmax (Time to maximum concentration) | ~1 hour post-dose | 450 mg once daily (QD) | Moderate to severe UC | [6] |

| Mean Trough Plasma Concentration (Day 1) | 2.55 µg/mL | 450 mg QD | Moderate to severe UC | [6] |

| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | 450 mg QD | Moderate to severe UC | [6] |

| Sigmoid Colon Tissue Concentration (Steady State) | 5-20 µg/g | 450 mg QD | Moderate to severe UC | [6] |

| Pharmacodynamics | ||||

| Inhibition of IL-1β Release (ex vivo) | >90% over the dosing interval | 450 mg QD | Moderate to severe UC | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro NLRP3 Inflammasome Activation Assay in Human Monocyte-Derived Macrophages (hMDMs)

This assay is crucial for determining the direct inhibitory effect of selnoflast on the NLRP3 inflammasome in a relevant human cell type.

Objective: To measure the dose-dependent inhibition of IL-1β release by selnoflast in LPS-primed hMDMs stimulated with a NLRP3 activator.

Methodology:

-

Isolation and Differentiation of Human Monocytes:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Monocytes are purified from PBMCs by positive selection using CD14 microbeads.

-

Monocytes are differentiated into macrophages by culturing for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF or GM-CSF.[7]

-

-

Cell Plating and Priming:

-

Inhibitor Treatment and NLRP3 Activation:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Cells are incubated with the inhibitor for 30-60 minutes.

-

NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (2-5 mM) for 30-60 minutes or Nigericin (5-20 µM) for 1-2 hours.[9]

-

-

Measurement of IL-1β Release:

-

Cell culture supernatants are collected and centrifuged to remove cellular debris.

-

The concentration of IL-1β in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit or a bead-based immunoassay (e.g., Luminex).

-

-

Data Analysis:

-

The percentage of inhibition of IL-1β release is calculated for each concentration of selnoflast relative to the vehicle-treated control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the dose-response data to a four-parameter logistic curve.

-

Experimental Workflow for In Vitro hMDM Assay

Caption: Workflow for in vitro evaluation of selnoflast in hMDMs.

Ex Vivo Whole Blood Stimulation Assay

This assay provides a more physiologically relevant system to assess the inhibitory activity of selnoflast in the context of whole blood, which contains all the cellular and soluble components of blood.

Objective: To measure the inhibition of LPS-induced IL-1β release in whole blood samples from subjects treated with selnoflast.

Methodology:

-

Blood Collection:

-

Whole blood is collected from subjects at various time points before and after the administration of selnoflast or placebo.

-

Blood is collected in tubes containing an anticoagulant such as sodium heparin.

-

-

Ex Vivo Stimulation:

-

Aliquots of whole blood are stimulated with LPS (e.g., 1 µg/mL) in a sterile environment (e.g., 96-well plates).

-

The stimulation is typically carried out for a defined period, for example, 4 to 24 hours, at 37°C in a humidified incubator with 5% CO2.

-

-

Plasma Collection:

-

Following stimulation, the blood samples are centrifuged to separate the plasma.

-

-

Measurement of IL-1β:

-

The concentration of IL-1β in the plasma supernatants is measured using a high-sensitivity immunoassay, such as a commercial ELISA kit or Single Molecule Array (Simoa) technology.

-

-

Data Analysis:

-

The levels of IL-1β in post-dose samples are compared to the pre-dose (baseline) levels for each subject to calculate the percentage of inhibition.

-

The results from the selnoflast-treated group are compared to the placebo-treated group.

-

Selectivity Profile

Selnoflast has been reported to be a selective inhibitor of the NLRP3 inflammasome. In vitro pharmacological studies have shown that selnoflast has no inhibitory activity on two other inflammasomes, the NLRC4 (NLR family CARD domain containing 4) and AIM2 (absent in melanoma-2) inflammasomes.[1][5] However, quantitative data (e.g., IC50 values) for the selectivity against these other inflammasomes are not publicly available and are often cited as "unpublished results".[1][5]

Clinical Development and Future Directions

Selnoflast has been evaluated in a Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis, where it was found to be safe and well-tolerated.[1] While the study demonstrated target engagement with robust inhibition of IL-1β release in an ex vivo whole blood assay, it did not show significant therapeutic effects in this patient population.[1]

Currently, selnoflast is in clinical development for other indications, including Parkinson's disease and asthma.[2][3] The rationale for exploring selnoflast in Parkinson's disease stems from the growing evidence implicating NLRP3 inflammasome activation and subsequent neuroinflammation in the pathogenesis of the disease.[2] Clinical trials are underway to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of selnoflast in individuals with Parkinson's disease.[2]

Conclusion

This compound is a potent and selective NLRP3 inflammasome inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to effectively inhibit the production of IL-1β. While its development in ulcerative colitis has not progressed, ongoing clinical trials in Parkinson's disease and asthma will provide further insights into the therapeutic potential of this targeted anti-inflammatory agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of immunology and drug discovery who are working on NLRP3 and related inflammatory pathways.

References

- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceofparkinsons.com [scienceofparkinsons.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of human monocyte and macrophage polarization on NLR expression and NLRP3 inflammasome activation | PLOS One [journals.plos.org]

- 8. Frontiers | Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 [frontiersin.org]

- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

The Role of Selnoflast Potassium in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, is increasingly being recognized as a viable therapeutic target. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key mediator of this inflammatory cascade. Selnoflast potassium (RO7486967), a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, is currently under clinical investigation as a potential disease-modifying therapy for Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of Selnoflast, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction to Neuroinflammation and the NLRP3 Inflammasome

Chronic neuroinflammation is a sustained activation of the brain's innate immune system, primarily driven by microglia, the resident immune cells of the central nervous system (CNS). This process is implicated in the progression of a range of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[1][2] A central player in orchestrating this inflammatory response is the NLRP3 inflammasome, a multi-protein complex within microglia.[3][4]

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS) or aggregated alpha-synuclein.[3][5] This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the NF-κB signaling pathway.[6]

-

Activation (Signal 2): A variety of stimuli, including ATP, ionic flux (such as potassium efflux), and lysosomal damage, trigger the assembly of the NLRP3 inflammasome complex.[3][5] This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[5]

Once assembled, the NLRP3 inflammasome facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell, propagating the inflammatory cascade.[5]

This compound: A Targeted NLRP3 Inflammasome Inhibitor

This compound is a brain-penetrant, orally administered small molecule designed to specifically inhibit the NLRP3 inflammasome.[7] Its mechanism of action involves binding to the NLRP3 protein, thereby preventing the assembly of the inflammasome complex.[8] This targeted inhibition is expected to reduce the production and release of the pro-inflammatory cytokines IL-1β and IL-18, thus mitigating microglia-driven neuroinflammation.[8]

Preclinical Rationale

While specific preclinical data for Selnoflast in neuroinflammation models is not extensively published, the rationale for its development is strongly supported by studies using the tool compound MCC950, another potent and selective NLRP3 inhibitor. In various preclinical models of Parkinson's disease, MCC950 has been shown to:

-

Cross the blood-brain barrier.[5]

-

Reduce the activation of the NLRP3 inflammasome in the brain.[5]

-

Decrease the levels of IL-1β.[5]

-

Protect against the loss of dopaminergic neurons.[5]

-

Improve motor function.[5]

These findings with MCC950 provide a strong proof-of-concept for the therapeutic potential of NLRP3 inhibition in neurodegenerative diseases and underpin the clinical development of Selnoflast.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from clinical studies.

Table 1: Pharmacokinetics of this compound (450 mg, single dose) in Ulcerative Colitis Patients[9]

| Parameter | Value | Unit |

| Time to Maximum Concentration (Tmax) | 1 | hour |

| Trough Concentration (Ctrough) - Day 1 | 2.55 | µg/mL |

| Trough Concentration (Ctrough) - Day 5 | 2.66 | µg/mL |

Table 2: Pharmacodynamics of this compound (450 mg) in Ulcerative Colitis Patients[9]

| Biomarker | Method | Result |

| IL-1β Release Inhibition | Ex vivo LPS-stimulated whole blood assay | >95% inhibition |

Clinical Development in Neuroinflammation

Selnoflast is currently being evaluated in a Phase 1b clinical trial (NCT05924243) in participants with early-stage Parkinson's disease.[9]

Phase 1b Study in Parkinson's Disease (NCT05924243)

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]

-

Primary Objective: To evaluate the safety and tolerability of Selnoflast.[9]

-

Secondary Objectives: To assess the pharmacokinetics and pharmacodynamics of Selnoflast, including target engagement in the brain.[9]

-

Key Biomarker: Neuroinflammation will be assessed using [18F]-DPA-714 Positron Emission Tomography (PET) imaging, which measures the translocator protein (TSPO) expressed on activated microglia.[8]

-

Status: A summary of the final results indicates that the study has been completed and that Selnoflast was well-tolerated and reached its target in the brain.[9] Detailed results are anticipated to be published in 2025.

Experimental Protocols

Ex Vivo IL-1β Release Assay

This protocol is based on the methodology used in the Phase 1b study of Selnoflast in ulcerative colitis.[10]

-

Blood Collection: Whole blood samples are collected from subjects at baseline and at various time points post-dose.

-

Stimulation: Aliquots of whole blood are stimulated with lipopolysaccharide (LPS) to induce the priming and activation of the NLRP3 inflammasome.

-

Incubation: The stimulated blood samples are incubated to allow for the production and release of IL-1β.

-

Cytokine Measurement: The concentration of IL-1β in the plasma supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of IL-1β release at each post-dose time point is calculated relative to the baseline measurement.

[18F]-DPA-714 PET Imaging for Neuroinflammation

This is a generalized protocol based on the principles of TSPO PET imaging.[11][12][13][14]

-

Radiotracer Synthesis: [18F]-DPA-714 is synthesized and purified under sterile conditions.

-

Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

-

Radiotracer Injection: A bolus of [18F]-DPA-714 is administered intravenously.

-

Dynamic Image Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.

-

Arterial Blood Sampling (optional but recommended for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.

-

Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, and time-activity curves are generated for each ROI.

-

Kinetic Modeling: The time-activity curves are analyzed using pharmacokinetic models to estimate the binding potential (BPND) of [18F]-DPA-714, which is a measure of TSPO density and, by extension, neuroinflammation.

Signaling Pathways and Experimental Workflows

Diagram 1: NLRP3 Inflammasome Activation Pathway in Microglia

Caption: NLRP3 inflammasome signaling cascade and the inhibitory action of Selnoflast.

Diagram 2: Experimental Workflow for Assessing Selnoflast Efficacy

Caption: A generalized workflow for the preclinical and clinical evaluation of Selnoflast.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach for neurodegenerative conditions characterized by neuroinflammation. By specifically inhibiting the NLRP3 inflammasome, Selnoflast has the potential to dampen a key driver of the inflammatory cascade in the CNS. The positive, albeit qualitative, results from the Phase 1b study in Parkinson's disease, demonstrating target engagement in the brain, are encouraging.

Future research should focus on the full disclosure and analysis of the quantitative data from the NCT05924243 trial. These results will be critical in determining the optimal dose, assessing the magnitude of the anti-inflammatory effect in the CNS, and establishing a clear link between NLRP3 inhibition and clinical outcomes in Parkinson's disease. Further long-term studies will be necessary to ascertain whether the observed reduction in neuroinflammation translates into a meaningful disease-modifying effect, slowing the progression of this debilitating disorder. The continued development of Selnoflast and other NLRP3 inhibitors holds significant promise for the future treatment of a wide range of neuroinflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglia NLRP3 Inflammasome and Neuroimmune Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceofparkinsons.com [scienceofparkinsons.com]

- 6. The role of NLRP3 inflammasome for microglial response to peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. youtube.com [youtube.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy [thno.org]

- 13. Evidence of neuroinflammation in fibromyalgia syndrome: a [18F]DPA-714 positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]

The NLRP3 Inflammasome Inhibitor Selnoflast Potassium and its Impact on Caspase-1 Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selnoflast potassium is a potent, selective, and reversible small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3] The activation of the NLRP3 inflammasome is a critical step in the innate immune response, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis.[2] A key mediator in this pathway is caspase-1, a protease that is activated upon the assembly of the inflammasome complex.[4] This technical guide provides an in-depth analysis of the effect of this compound on caspase-1 activation, focusing on its mechanism of action, quantitative data from relevant assays, and detailed experimental protocols. The "potassium" in this compound refers to its salt form.[5][6]

Mechanism of Action: Indirect Inhibition of Caspase-1

Selnoflast does not directly target caspase-1. Instead, it inhibits the upstream NLRP3 inflammasome, which is responsible for the activation of caspase-1.[2][3] The NLRP3 inflammasome is a multi-protein complex that assembles in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[4] This proximity-induced auto-activation leads to the formation of active caspase-1, which then cleaves its substrates, including pro-IL-1β and pro-IL-18, into their biologically active forms.[4] By inhibiting NLRP3, selnoflast prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent downstream inflammatory events.

Signaling Pathway of NLRP3 Inflammasome Activation and Selnoflast Inhibition

Caption: Selnoflast inhibits NLRP3, preventing inflammasome assembly and subsequent caspase-1 activation.

Quantitative Data on the Effect of this compound

The inhibitory activity of selnoflast is typically quantified by measuring the downstream products of caspase-1 activation, primarily the release of IL-1β.

| Parameter | Cell Type | Stimulus | IC50 / Inhibition | Reference |

| IL-1β Release | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IC50: 0.35 µM | [1] |

| IL-1β Release | Human Whole Blood (ex vivo) | Lipopolysaccharide (LPS) | >95% inhibition at 450 mg QD | [2] |

| IL-1β Release | Human Plasma and Colon Tissue | Not specified | A dose of 450 mg QD was selected to achieve 90% inhibition. | [7] |

Experimental Protocols

The most common method to evaluate the activity of NLRP3 inhibitors like selnoflast is the ex vivo whole blood stimulation assay. This assay measures the production of cytokines in response to inflammatory stimuli in a physiologically relevant environment.

Ex Vivo Whole Blood Stimulation Assay for IL-1β Release

Objective: To measure the inhibitory effect of selnoflast on NLRP3 inflammasome activation by quantifying IL-1β release in LPS-stimulated human whole blood.

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes.

-

RPMI 1640 medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Adenosine triphosphate (ATP) as a secondary stimulus (optional).

-

This compound at various concentrations.

-

Phosphate-buffered saline (PBS).

-

Human IL-1β ELISA kit.

-

96-well cell culture plates.

-

Centrifuge.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Blood Collection and Dilution: Collect whole blood from healthy donors in sodium heparin-containing tubes. The samples should be processed as soon as possible.

-

Cell Plating: In a 96-well plate, add whole blood and the test concentrations of this compound. Include vehicle control (e.g., DMSO) and unstimulated control wells.

-

Pre-incubation: Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 1 hour) to allow for compound uptake.

-

NLRP3 Inflammasome Activation:

-

Signal 1 (Priming): Add LPS to the wells to a final concentration (e.g., 100 ng/mL) to prime the NLRP3 inflammasome, inducing the transcription of pro-IL-1β. Incubate for a defined period (e.g., 3 hours).

-

Signal 2 (Activation): For some experimental setups, a second stimulus such as ATP (e.g., 5 mM) is added for a shorter duration (e.g., 30-60 minutes) to robustly activate the NLRP3 inflammasome.

-

-

Sample Collection: After the stimulation period, centrifuge the plates to pellet the blood cells.

-

Cytokine Measurement: Carefully collect the plasma supernatant. The concentration of IL-1β in the supernatant is then measured using a validated human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of IL-1β release by selnoflast is calculated relative to the vehicle-treated, LPS-stimulated control. The IC50 value can be determined by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow for Assessing Selnoflast Activity

Caption: Workflow for determining selnoflast's inhibitory effect on IL-1β release in whole blood.

Conclusion

This compound is an inhibitor of the NLRP3 inflammasome that effectively blocks the activation of caspase-1. Its mechanism of action is indirect, targeting the upstream assembly of the inflammasome complex. The quantitative assessment of its potency is primarily based on the inhibition of the downstream effector cytokine, IL-1β. The ex vivo whole blood stimulation assay is a robust and physiologically relevant method for characterizing the activity of selnoflast and similar NLRP3 inhibitors. This technical guide provides a foundational understanding for researchers and drug development professionals working on targeting the NLRP3-caspase-1 axis for therapeutic intervention in inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. scienceofparkinsons.com [scienceofparkinsons.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Selnoflast: A Novel NLRP3 Inflammasome Inhibitor in Development for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selnoflast (formerly known as RO7486967) is an investigational, orally active, and selective small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3] Developed by F. Hoffmann-La Roche, selnoflast is currently in early-stage clinical development as a potential disease-modifying therapy for Parkinson's disease.[1][4][5] The therapeutic rationale for selnoflast in Parkinson's disease is based on the growing body of evidence implicating neuroinflammation, driven by NLRP3 inflammasome activation, in the pathogenesis and progression of the disease.[1][5][6] This technical guide provides a comprehensive overview of the available information on selnoflast, with a focus on its mechanism of action and its investigation in the context of Parkinson's disease.

The Role of the NLRP3 Inflammasome in Parkinson's Disease

Chronic neuroinflammation is a key pathological feature of Parkinson's disease, contributing to the progressive loss of dopaminergic neurons.[5][6] The NLRP3 inflammasome is a multi-protein complex within immune cells of the brain, primarily microglia, that plays a crucial role in the innate immune response.[1] Upon activation by various pathological triggers, including protein aggregates like alpha-synuclein which is a hallmark of Parkinson's disease, the NLRP3 inflammasome is assembled.[1] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their active forms.[1][2] The release of these potent inflammatory mediators perpetuates a cycle of neuroinflammation and neuronal damage.[1] Studies have shown elevated levels of NLRP3 inflammasome components in the brains of Parkinson's disease patients.[1]

Mechanism of Action of Selnoflast

Selnoflast is designed to directly inhibit the NLRP3 inflammasome.[1][7] By binding to NLRP3, selnoflast prevents the assembly of the inflammasome complex.[7] This, in turn, is expected to block the activation of caspase-1 and the subsequent release of IL-1β and IL-18, thereby reducing neuroinflammation and its detrimental effects on neurons.[1][7]

Preclinical Data in Parkinson's Disease Models

As of late 2025, detailed quantitative data and specific experimental protocols from preclinical studies of selnoflast in animal models of Parkinson's disease have not been extensively published in peer-reviewed literature. The development of selnoflast is being driven by Roche, and much of the in-depth preclinical data remains proprietary at this stage of clinical development.

However, the rationale for advancing selnoflast into clinical trials is supported by a broader body of preclinical research on NLRP3 inhibitors in models of Parkinson's disease. For instance, the NLRP3 inhibitor MCC950 has been shown to improve motor function and reduce the loss of dopaminergic neurons in multiple preclinical models of Parkinson's disease.[1] These studies provide a strong proof-of-concept for the therapeutic potential of targeting the NLRP3 inflammasome in this neurodegenerative disorder.

Clinical Development of Selnoflast in Parkinson's Disease

Selnoflast is currently being evaluated in early-phase clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in individuals with early-stage idiopathic Parkinson's disease.[4][5]